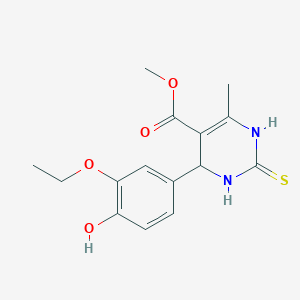![molecular formula C9H7N5S B243115 [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile, also known as PTSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and contains a sulfur atom that makes it unique and interesting for researchers.
作用机制
The mechanism of action of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile is not fully understood yet. However, it is believed that the sulfur atom in [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile plays a crucial role in its biological activity. It has been reported that [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile can act as an inhibitor of various enzymes such as cholinesterase, tyrosinase, and carbonic anhydrase. [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has also been shown to have antimicrobial, anti-inflammatory, and anticancer properties.
Biochemical and Physiological Effects:
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes. In vivo studies have shown that [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile can reduce the size of tumors in animal models and improve the survival rate of animals with cancer. However, more studies are needed to fully understand the biochemical and physiological effects of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile.
实验室实验的优点和局限性
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has some limitations for lab experiments. It is toxic and should be handled with care. [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile can also interfere with some analytical techniques, such as mass spectrometry, due to its high reactivity with some ions.
未来方向
There are several future directions for research on [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile. One direction is to investigate the potential use of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile as a drug candidate for the treatment of various diseases. Another direction is to explore the mechanism of action of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile and its interaction with enzymes and other biological molecules. Additionally, more studies are needed to fully understand the biochemical and physiological effects of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile and its potential side effects. Finally, the synthesis of new derivatives of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile with improved properties and biological activities is an exciting area for future research.
Conclusion:
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile is a unique and interesting compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile have been discussed in this paper. [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has shown promising results in various studies, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile can be achieved by reacting 1-phenyl-1H-tetrazole-5-thiol with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature under an inert atmosphere. The yield of the product can be improved by using different solvents and optimizing the reaction conditions.
科学研究应用
[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. In material science, [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, [(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile has been used as a reagent for the detection of various analytes.
属性
分子式 |
C9H7N5S |
|---|---|
分子量 |
217.25 g/mol |
IUPAC 名称 |
2-(1-phenyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H7N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,7H2 |
InChI 键 |
SZONRHOWLPRVJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC#N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-phenyl-4,5-dihydro-1H-imidazo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B243032.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B243041.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



